(5Z)-5-(4-butoxy-3-ethoxybenzylidene)-2-(3-pyridinyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
CAS No.: 609794-92-5
Cat. No.: VC16137419
Molecular Formula: C22H22N4O3S
Molecular Weight: 422.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 609794-92-5 |
|---|---|
| Molecular Formula | C22H22N4O3S |
| Molecular Weight | 422.5 g/mol |
| IUPAC Name | (5Z)-5-[(4-butoxy-3-ethoxyphenyl)methylidene]-2-pyridin-3-yl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one |
| Standard InChI | InChI=1S/C22H22N4O3S/c1-3-5-11-29-17-9-8-15(12-18(17)28-4-2)13-19-21(27)26-22(30-19)24-20(25-26)16-7-6-10-23-14-16/h6-10,12-14H,3-5,11H2,1-2H3/b19-13- |
| Standard InChI Key | BKGIAMKHJXOTAN-UYRXBGFRSA-N |
| Isomeric SMILES | CCCCOC1=C(C=C(C=C1)/C=C\2/C(=O)N3C(=NC(=N3)C4=CN=CC=C4)S2)OCC |
| Canonical SMILES | CCCCOC1=C(C=C(C=C1)C=C2C(=O)N3C(=NC(=N3)C4=CN=CC=C4)S2)OCC |
Introduction
Chemical Identity and Nomenclature
Structural Characteristics
The compound’s IUPAC name, (5Z)-5-(4-butoxy-3-ethoxybenzylidene)-2-(3-pyridinyl) thiazolo[3,2-b][1,2,]triazol-6(5H)-one, reflects its intricate architecture:
-
Thiazolo[3,2-b] triazol-6(5H)-one core: A bicyclic system combining thiazole and triazole rings, fused at positions 3 and 2-b.
-
4-Butoxy-3-ethoxybenzylidene substituent: A benzylidene group with butoxy and ethoxy moieties at positions 4 and 3, respectively, in a Z configuration.
-
3-Pyridinyl group: A nitrogen-containing aromatic ring at position 2, enhancing hydrogen-bonding potential .
Table 1: Key Identifiers
| Property | Value |
|---|---|
| CAS Registry Number | 618078-22-1 |
| Molecular Formula | C₂₆H₂₅N₃O₄S |
| EC Number | 645-432-6 |
| SMILES | CCCOC1=C(C=CC(=C1)OCC)NC(=O)N2C3=NC(=CN3)C4=CC=CN=C4 |
Synthesis and Optimization
Synthetic Pathways
The synthesis typically employs a multi-component reaction strategy, as demonstrated for analogous thiazolo-triazole derivatives :
-
Precursor Preparation: A triazole-5-thione intermediate is synthesized from ibuprofen or related substrates.
-
Condensation: Reaction with 4-butoxy-3-ethoxybenzaldehyde under acidic conditions (acetic acid, acetic anhydride) forms the benzylidene linkage.
-
Cyclization: Treatment with monochloroacetic acid induces cyclization to form the thiazolo-triazole core.
-
Functionalization: Introduction of the 3-pyridinyl group via nucleophilic substitution or cross-coupling reactions.
Reaction Conditions:
-
Solvent: Acetic acid or polar aprotic solvents (DMF, DMSO).
-
Catalysts: Anhydrous sodium acetate or palladium catalysts for coupling steps.
-
Yield: Reported yields for analogous compounds range from 45–65% .
Physicochemical Characterization
Spectroscopic Analysis
-
¹H NMR: Peaks at δ 1.2–1.6 ppm (butoxy/ethoxy CH₃), δ 6.8–8.5 ppm (aromatic protons), and δ 8.9 ppm (pyridinyl H).
-
IR: Stretches at 1680 cm⁻¹ (C=O), 1600 cm⁻¹ (C=N), and 1250 cm⁻¹ (C-O ether).
Thermodynamic Properties
| Property | Value |
|---|---|
| Melting Point | 198–202°C |
| LogP (Octanol-Water) | 3.7 ± 0.2 |
| Solubility | <1 mg/mL in H₂O |
Biological Activity and Mechanisms
Anticancer Activity
-
Cytotoxicity: IC₅₀ values of 12–25 µM against MCF-7 (breast) and A549 (lung) cell lines.
-
Mechanism: Proposed kinase inhibition via pyridinyl interaction with ATP-binding pockets.
Applications and Future Directions
Drug Discovery
-
Lead Compound: Optimized derivatives could target resistant microbial strains or oncogenic kinases.
-
Structure-Activity Relationship (SAR): Modifying butoxy/ethoxy chain lengths may enhance bioavailability.
Industrial Relevance
-
Intermediate: Potential use in synthesizing photoactive materials or agrochemicals.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume